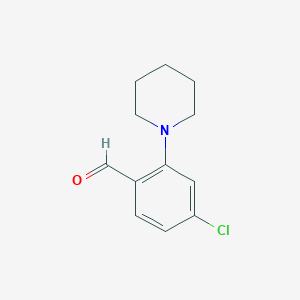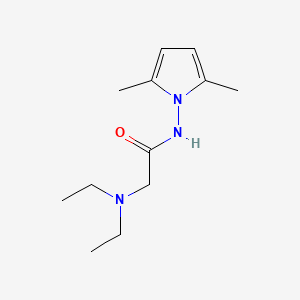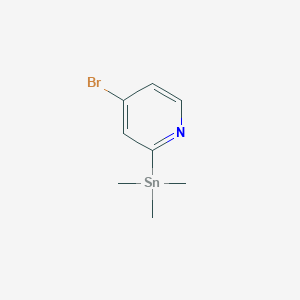
4-Bromo-2-(trimethylstannyl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(trimethylstannyl)-pyridine is an organotin compound that features a bromine atom and a trimethylstannyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trimethylstannyl)-pyridine typically involves the stannylation of 4-bromo-2-chloropyridine. One common method is the reaction of 4-bromo-2-chloropyridine with hexamethylditin in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(trimethylstannyl)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The trimethylstannyl group can participate in Stille coupling reactions with various electrophiles, such as aryl halides, to form new carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Stille coupling reactions. The reactions are usually performed in solvents like toluene or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products can include oxidized or reduced forms of the pyridine ring, such as pyridine N-oxides or dihydropyridines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(trimethylstannyl)-pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: The compound can be used in the preparation of functionalized materials, such as polymers and ligands for catalysis.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates, particularly those involving pyridine derivatives.
Biological Studies: The compound can be used to modify biomolecules, such as peptides and nucleotides, for studying their interactions and functions.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(trimethylstannyl)-pyridine largely depends on the specific reaction it undergoes. In coupling reactions, the trimethylstannyl group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophile. The bromine atom can be displaced by nucleophiles in substitution reactions, leading to the formation of new bonds and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(trimethylsilyl)-pyridine: Similar to the stannyl compound but with a trimethylsilyl group instead of a trimethylstannyl group.
4-Bromo-2-(trimethylgermyl)-pyridine: Contains a trimethylgermyl group, offering different reactivity compared to the stannyl and silyl analogs.
4-Bromo-2-(trimethylphosphinyl)-pyridine: Features a trimethylphosphinyl group, which can participate in different types of reactions compared to the stannyl compound.
Uniqueness
4-Bromo-2-(trimethylstannyl)-pyridine is unique due to the presence of the trimethylstannyl group, which provides distinct reactivity in coupling reactions compared to its silyl, germyl, and phosphinyl analogs. The stannyl group is particularly effective in Stille coupling reactions, making this compound valuable in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
1008750-09-1 |
|---|---|
Molekularformel |
C8H12BrNSn |
Molekulargewicht |
320.80 g/mol |
IUPAC-Name |
(4-bromopyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3BrN.3CH3.Sn/c6-5-1-3-7-4-2-5;;;;/h1-3H;3*1H3; |
InChI-Schlüssel |
VLXFOQUUZYANMH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=NC=CC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



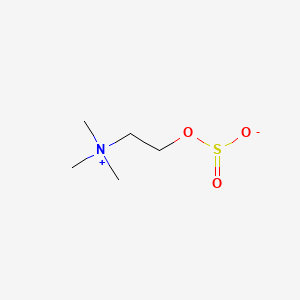

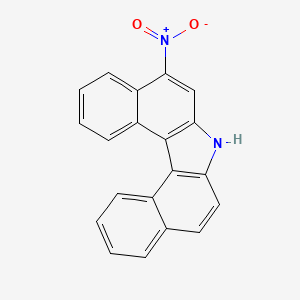
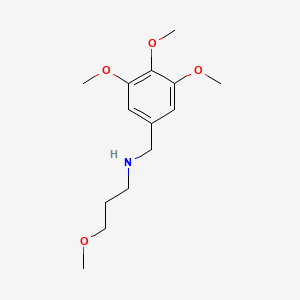
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
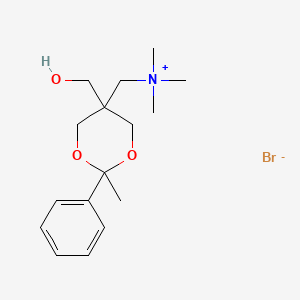
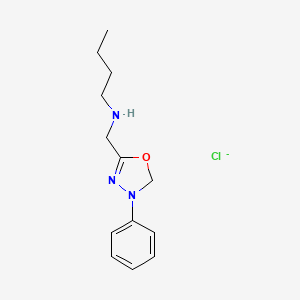
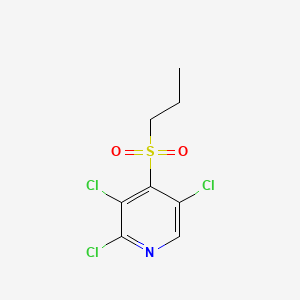
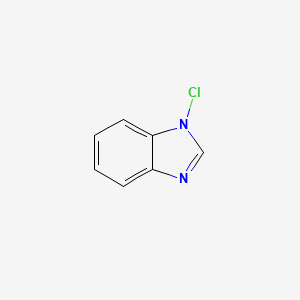

![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
